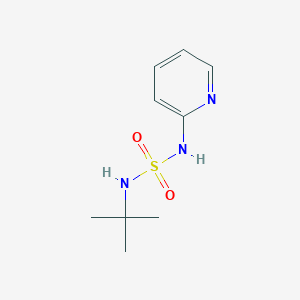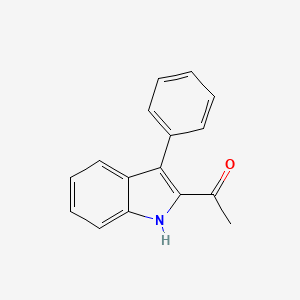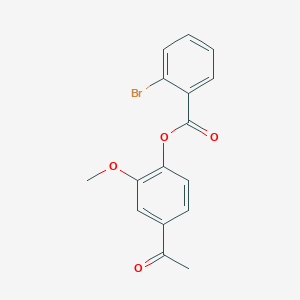![molecular formula C16H15NOS B5593964 (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one CAS No. 63123-29-5](/img/structure/B5593964.png)
(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is a complex organic compound that features a naphthothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-2-naphthylamine with a thioamide, followed by cyclization and subsequent reaction with an appropriate ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique chemical properties could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, enzyme activity, or chemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazoles: Compounds with similar core structures but different substituents.
Thiazolylidene derivatives: Compounds with variations in the thiazole ring or the attached groups.
Uniqueness
(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is unique due to its specific combination of a naphthothiazole core with an ethyl group and a propanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
63123-29-5 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C16H15NOS/c1-3-17-15(10-11(2)18)19-14-9-8-12-6-4-5-7-13(12)16(14)17/h4-10H,3H2,1-2H3 |
InChI Key |
FSYJVXBJEONOLT-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2 |
Isomeric SMILES |
CCN1/C(=C/C(=O)C)/SC2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)
![(1S,5R)-6-benzyl-3-[3-(1-methylpyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)
![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)
![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)

![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)
![2-(methylsulfanyl)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-({N'-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B5593947.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)



![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)
